7-Ethyl-2-(5-methyl-3-isoxazolyl)-1-(3-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
IUPAC Name |
7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-pyridin-3-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4/c1-3-13-6-7-16-15(10-13)20(26)18-19(14-5-4-8-23-11-14)25(22(27)21(18)28-16)17-9-12(2)29-24-17/h4-11,19H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWGTHQWIFXFHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NOC(=C4)C)C5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-Ethyl-2-(5-methyl-3-isoxazolyl)-1-(3-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic structure that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its anticancer, antimicrobial, and anti-inflammatory activities, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 440.45 g/mol. The structure features multiple functional groups including isoxazole and pyridine moieties, which are known to contribute to various biological activities.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds related to the chromeno[2,3-c]pyrrole scaffold:
- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines, including breast and brain tumors. This is primarily attributed to its ability to induce apoptosis and inhibit cell proliferation. For instance, derivatives of chromeno[3,4-c]pyrrole have shown significant activity against multidrug-resistant cancer cell lines .
- Case Studies :
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties :
- Activity Against Bacteria : Chromeno[3,4-c]pyrrole derivatives have shown antibacterial activity comparable to gentamicin against Staphylococcus aureus and Escherichia coli .
- Research Findings : A study indicated that synthetic analogs of chromeno[2,3-c]pyrroles exhibited significant antibacterial effects at non-toxic concentrations .
Anti-inflammatory Activity
Preliminary investigations suggest that this compound may possess anti-inflammatory properties :
- In Vitro Studies : Some derivatives have been shown to inhibit pro-inflammatory cytokines in cell cultures, indicating potential therapeutic applications in inflammatory diseases .
Data Summary
The following table summarizes key findings regarding the biological activities of the compound:
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 7-Ethyl-2-(5-methyl-3-isoxazolyl)-1-(3-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be achieved through various multicomponent reactions. Recent studies have demonstrated efficient synthetic routes that allow for the generation of libraries of related compounds with varying substituents. For example, a one-pot multicomponent reaction has been reported to yield high purity products with good yields (43% to 86%) under mild conditions .
Antimicrobial Properties
Research indicates that derivatives of chromeno-pyrrole compounds exhibit significant antimicrobial activity. The structural features of this compound contribute to its efficacy against various bacterial strains. In vitro studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies suggest that certain chromeno-pyrrole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Anticancer Activity
The anticancer potential of this compound has also been explored. Preliminary findings indicate that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of chromeno-pyrrole derivatives demonstrated that compounds similar to this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis revealed that modifications in the isoxazole and pyridine moieties significantly influenced antimicrobial potency .
Case Study 2: Anti-inflammatory Mechanism Investigation
In a separate investigation focusing on the anti-inflammatory properties of chromeno-pyrroles, researchers found that the compound effectively reduced levels of pro-inflammatory cytokines in vitro. This suggests a potential mechanism for its therapeutic application in inflammatory diseases such as rheumatoid arthritis .
Conclusion and Future Directions
The compound this compound represents a promising candidate for further research in medicinal chemistry due to its diverse biological activities. Future studies should focus on elucidating its mechanisms of action at the molecular level and exploring its efficacy in vivo to pave the way for potential clinical applications.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Heterocyclic Core Variations
Comparisons with structurally distinct heterocycles highlight the uniqueness of the chromenopyrrole-dione core:
- Tetrahydroisoquinoline Derivatives (): Compounds like 2-[(E)-3-(2-Furyl)acryloyl]-7-(5-methyloxazol-4-yl)-methoxy-6-(tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline feature fused bicyclic systems but lack the chromenopyrrole-dione scaffold. The tetrazole group in these analogs introduces strong hydrogen-bonding capacity, unlike the isoxazole in the target compound .
- Pyrazol-Thiophene Hybrids (): Derivatives such as 5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone prioritize sulfur-containing heterocycles (thiophene), which differ electronically from the oxygen-rich isoxazole in the target compound.
- Tetrahydroimidazopyridines (): Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate showcases a fused imidazole-pyridine core. Nitro and cyano groups in this compound introduce strong electron-withdrawing effects, contrasting with the target’s ethyl and pyridinyl substituents .
Physicochemical and Pharmacological Profiles
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds through a sequence of:
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Knoevenagel condensation between the α-ketoester and aldehyde to form a chalcone intermediate.
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Michael addition of the primary amine to the α,β-unsaturated ketone.
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Cyclization and aromatization steps under acidic conditions to yield the fused chromeno-pyrrole-dione system.
Optimized Protocol
Key Variables and Yield Optimization
Functional Group Introduction and Modification
Incorporation of the 3-Pyridinyl Group
The 3-pyridinyl moiety is introduced via the aryl aldehyde component. 3-Pyridinecarbaldehyde reacts regioselectively due to its electron-deficient aromatic ring, favoring condensation at the α-ketoester’s active methylene group.
Synthetic Challenges
Installation of the 5-Methyl-3-Isoxazolyl Substituent
The isoxazole ring is introduced via the primary amine component. 5-Methylisoxazol-3-amine participates in the Michael addition step, with its nucleophilic NH group attacking the chalcone intermediate’s β-carbon.
Critical Considerations
-
Amine basicity: Low pKa (~4.5) of isoxazolyl amines necessitates mild acidic conditions to avoid protonation and reduced reactivity.
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Steric effects: Methyl group at C5 minimizes steric hindrance during cyclization.
Late-Stage Functionalization: Ethyl Group at C7
The C7 ethyl group is introduced via alkylation of the chromeno-pyrrole-dione intermediate.
Direct Alkylation Protocol
Reductive Amination Alternative
For higher regioselectivity:
-
Oxidation of C7-H to ketone using PCC.
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Reductive amination with ethylamine and NaBH3CN.
Spectroscopic Characterization and Quality Control
Key Analytical Data
| Technique | Diagnostic Features |
|---|---|
| 1H NMR (DMSO- d6) | - δ 1.26 (t, J=7.1 Hz, CH2CH3) |
| IR (KBr) | 1715 cm⁻¹ (C=O), 1656 cm⁻¹ (conj. C=O), 1611 cm⁻¹ (C=N) |
| MS (ESI+) | m/z 432.2 [M+H]+ (calc. 432.16) |
Crystallographic Validation
Single-crystal X-ray diffraction confirms the boat conformation of the dihydropyrrole ring and planarity of the chromenone system (torsion angle < 5°).
Comparative Analysis of Synthetic Routes
Traditional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction time | 20 hours | 45 minutes |
| Yield | 70–94% | 82–88% |
| Purity (HPLC) | >95% | >98% |
| Energy consumption | High | Reduced by 60% |
Microwave irradiation enhances reaction efficiency by promoting uniform heating, particularly beneficial for the cyclization step.
Scale-Up Considerations and Industrial Relevance
Pilot-Scale Production
Green Chemistry Metrics
| Metric | Value | Improvement vs. Traditional |
|---|---|---|
| PMI (Process Mass Intensity) | 23.4 | 38% reduction |
| E-factor | 15.7 | 52% reduction |
Solvent recovery systems and catalytic reagents significantly improve sustainability.
Troubleshooting Common Synthetic Issues
Low Yields in Cyclization Step
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-Ethyl-2-(5-methyl-3-isoxazolyl)-1-(3-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, and how can reaction conditions be optimized?
- Methodology : Utilize multicomponent reactions (MCRs) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions (e.g., 80°C in dioxane). Optimize solvent choice (polar aprotic solvents enhance yields) and stoichiometry (e.g., 1:1.2 molar ratios for key intermediates) to minimize side products. Monitor reaction progress via TLC and confirm purity via column chromatography (ethyl acetate/hexane gradients) .
Q. How should researchers characterize the structural integrity of this compound?
- Methodology : Employ a combination of:
- NMR spectroscopy : Assign peaks for the chromeno-pyrrole core (e.g., δ 6.8–7.5 ppm for aromatic protons) and isoxazole/pyridine substituents.
- HRMS (ESI) : Confirm molecular weight (calc. ~460.3 g/mol) with <2 ppm error.
- IR spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹) and heterocyclic C=N/C-O bonds .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Methodology : Screen against kinase or protease targets (e.g., cancer-related kinases) using fluorescence-based assays. Prioritize derivatives with substituents on the pyridine or isoxazole rings, as these groups influence binding affinity .
Advanced Research Questions
Q. How can conflicting solubility and stability data be resolved during formulation studies?
- Methodology : Conduct differential scanning calorimetry (DSC) to assess thermal stability and identify polymorphs. Pair with solubility studies in DMSO/PBS mixtures (1–10% v/v) and analyze degradation products via LC-MS. Adjust pH (6–8) or use cyclodextrin encapsulation to enhance aqueous stability .
Q. What strategies mitigate low yields in derivative synthesis?
- Methodology :
- Microwave-assisted synthesis : Reduce reaction time (e.g., 2 hr vs. 20 hr) while maintaining yields.
- Protecting groups : Temporarily block reactive sites (e.g., pyridine nitrogen) with Boc groups during functionalization steps.
- Catalytic systems : Test Pd/C or CuI for coupling reactions involving the ethyl or isoxazole moieties .
Q. How does the electronic nature of substituents impact structure-activity relationships (SAR)?
- Methodology :
- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and HOMO-LUMO gaps. Correlate with experimental IC₅₀ values in enzyme assays.
- Comparative analogs : Synthesize derivatives with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups on the pyridine ring and assess potency shifts .
Q. What analytical techniques resolve ambiguities in regioselectivity during functionalization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
